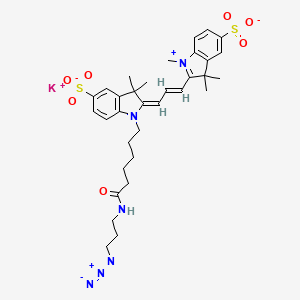
Sulfo-cyanine3 azide (potassium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-cyanine3 azide (potassium) is a water-soluble azide cyanine dye and fluorescent probe. It is known for its strong fluorescence with excitation and emission wavelengths of 548 nm and 563 nm, respectively . This compound is widely used in scientific research due to its ability to participate in various chemical reactions, particularly in the synthesis of fused tricyclic heterocycles and the production of immunostimulatory agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-cyanine3 azide (potassium) is synthesized through a series of chemical reactions involving the introduction of an azide group into the cyanine dye structure. The synthesis typically involves the following steps:
Formation of the Cyanine Dye Backbone: The initial step involves the synthesis of the cyanine dye backbone, which includes the formation of the polymethine bridge between the indolenine groups.
Introduction of the Azide Group: The azide group is introduced into the cyanine dye structure through a nucleophilic substitution reaction.
Industrial Production Methods
The industrial production of sulfo-cyanine3 azide (potassium) involves scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The final product is then purified and formulated into a stable salt form to ensure its stability and biological activity .
Chemical Reactions Analysis
Types of Reactions
Sulfo-cyanine3 azide (potassium) undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of the azide group with alkyne-containing molecules in the presence of a copper catalyst.
Ring Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the cycloaddition of the azide group with strained alkyne-containing molecules, such as DBCO or BCN groups, without the need for a copper catalyst.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper catalyst, alkyne-containing molecules, and appropriate solvents.
Ring Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Requires strained alkyne-containing molecules and can be performed in aqueous or organic solvents.
Major Products
The major products formed from these reactions include fused tricyclic heterocycles and other complex molecular structures that are useful in various scientific applications .
Scientific Research Applications
Sulfo-cyanine3 azide (potassium) has a wide range of scientific research applications, including:
Fluorescent Labeling: Used as a fluorescent probe for labeling biomolecules in biological and medical research.
Synthesis of Immunostimulatory Agents: Involved in the synthesis of compounds that stimulate the immune system.
Chemical Biology: Used in click chemistry reactions for the synthesis of complex molecular structures.
Imaging Studies: Employed in imaging studies to visualize cellular and molecular processes.
Mechanism of Action
Sulfo-cyanine3 azide (potassium) exerts its effects through its ability to participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and ring strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions allow the compound to form stable covalent bonds with alkyne-containing molecules, enabling the synthesis of complex molecular structures and the labeling of biomolecules . The molecular targets and pathways involved in these reactions include the azide and alkyne functional groups, which undergo cycloaddition to form triazole rings .
Comparison with Similar Compounds
Sulfo-cyanine3 azide (potassium) is unique compared to other similar compounds due to its specific fluorescence properties and its ability to participate in click chemistry reactions. Similar compounds include:
Sulfo-cyanine5 azide: Has a longer polymethine bridge and different fluorescence properties (excitation at 646 nm and emission at 662 nm).
BDP-FL azide: A small but hydrophobic fluorescent dye with different chemical properties.
Sulfo-cyanine3-dUTP: A nucleotide analog used in rolling circle amplification with similar fluorescence properties but different applications.
Sulfo-cyanine3 azide (potassium) stands out due to its high water solubility, strong fluorescence, and versatility in various chemical reactions, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C33H41KN6O7S2 |
|---|---|
Molecular Weight |
736.9 g/mol |
IUPAC Name |
potassium;(2E)-1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |
InChI |
InChI=1S/C33H42N6O7S2.K/c1-32(2)25-21-23(47(41,42)43)14-16-27(25)38(5)29(32)11-9-12-30-33(3,4)26-22-24(48(44,45)46)15-17-28(26)39(30)20-8-6-7-13-31(40)35-18-10-19-36-37-34;/h9,11-12,14-17,21-22H,6-8,10,13,18-20H2,1-5H3,(H2-,35,40,41,42,43,44,45,46);/q;+1/p-1 |
InChI Key |
FJMHJDVEKDLIGG-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















